Ethyl 2-amino-2-cyanoacetate benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-2-cyanoacetate benzenesulfonate is an organic compound that contains both an ester and a nitrile functional group. This compound is known for its versatility in synthetic organic chemistry due to its reactive centers, which include the amino, cyano, and ester groups. These functional groups make it a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-cyanoacetate benzenesulfonate typically involves the reaction of ethyl cyanoacetate with an amine under specific conditions. One common method is the direct treatment of ethyl cyanoacetate with an amine without the use of a solvent at room temperature. This reaction can also be carried out at elevated temperatures, such as 70°C, to increase the reaction rate .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-2-cyanoacetate benzenesulfonate undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aldehydes and Ketones: For condensation reactions.
Halides: For substitution reactions.
Bases: Such as triethylamine, to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles, pyrazoles, and thiophenes. These products are often of significant interest due to their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-2-cyanoacetate benzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: As a versatile building block for the synthesis of heterocyclic compounds.
Biology: In the development of biologically active molecules with potential therapeutic effects.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-2-cyanoacetate benzenesulfonate involves its reactive functional groups. The amino group can act as a nucleophile, while the cyano and ester groups can participate in various condensation and substitution reactions. These reactions often lead to the formation of complex heterocyclic structures, which can interact with biological targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethyl 2-amino-2-cyanoacetate benzenesulfonate include:
- Methyl cyanoacetate
- Ethyl cyanoacetate
- Cyanoacetamide derivatives
Uniqueness
This compound is unique due to its combination of functional groups, which provide a high degree of reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of a wide range of biologically active and industrially relevant compounds .
Eigenschaften
Molekularformel |
C11H14N2O5S |
---|---|
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
benzenesulfonic acid;ethyl 2-amino-2-cyanoacetate |
InChI |
InChI=1S/C6H6O3S.C5H8N2O2/c7-10(8,9)6-4-2-1-3-5-6;1-2-9-5(8)4(7)3-6/h1-5H,(H,7,8,9);4H,2,7H2,1H3 |
InChI-Schlüssel |
HRNUTSJJGQZEML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)N.C1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.